Dolichosterone
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Overview
Description
Dolichosterone belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Dolichosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dolichosterone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dolichosterone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, dolichosterone can be found in a number of food items such as corn, pulses, hyacinth bean, and green bean. This makes dolichosterone a potential biomarker for the consumption of these food products.
Scientific Research Applications
Plant Growth Promotion
Dolichosterone has been identified as one of the key steroids promoting plant growth. Research shows that substances like dolicholide, dolichosterone, and similar compounds are synthesized to enhance the growth of plants. This synthesis involves specific chemical reactions like the regio- and stereoselective ring-opening of epoxides, which are derivatives of stigmasterol, a plant sterol (Mori, Sakakibara, & Okada, 1984). Another study achieved the stereoselective synthesis of dolicholide and dolichosterone from stigmasterol, highlighting the importance of these compounds in plant biology (Takatsuto & Ikekawa, 1983).
Role in Glycosylation and Cell Survival
Dolichosterone plays a crucial role in the process of post-translational protein glycosylation in plants, which is essential for cell survival. In humans, aberrations in this process can lead to metabolic disorders, while in plants, it can cause male sterility. The mechanisms of Dolichol (Dol) accumulation, which include dolichosterone, are still being researched, with the aim of generating Dol-enriched plants that could potentially remedy Dol-deficiency in humans (Gawarecka et al., 2021).
Steroidal Plant-Growth Regulators
In a study focused on Dolichos lablab seeds, dolichosterone was identified as one of the steroidal plant-growth regulators. This research demonstrated the importance of such compounds in the regulation of plant growth and development (Yokota, Baba, Koba, & Takahashi, 1984).
properties
CAS RN |
85797-15-5 |
---|---|
Molecular Formula |
C28H46O5 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
17-(3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14,16-21,23-26,30-33H,3,7-13H2,1-2,4-6H3 |
InChI Key |
CYPKCRFYMBXYBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
melting_point |
233-237°C |
physical_description |
Solid |
synonyms |
dolichosterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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